
(,5Z)-2,6-Dimethylocta-3,5-dien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2,6-Dimethylocta-3,5-dien-2-ol, also known as geranylacetone, is a natural organic compound that belongs to the family of terpenoids. It is widely used in the fragrance and food industries due to its pleasant aroma and flavor. In recent years, geranylacetone has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne is not fully understood, but it is believed to involve multiple pathways. Geranylacetone has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress-induced damage. Moreover, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been found to inhibit the NF-κB pathway, which plays a crucial role in the production of pro-inflammatory cytokines and enzymes. Additionally, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
Effets Biochimiques Et Physiologiques
Geranylacetone has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. Moreover, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been reported to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been found to induce apoptosis and inhibit the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Geranylacetone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Moreover, it has been found to have low toxicity and is well-tolerated by animals and humans. However, there are also some limitations to using (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dose, route of administration, and experimental conditions. Furthermore, more studies are needed to investigate its long-term safety and efficacy.
Orientations Futures
There are several future directions for research on (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Moreover, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of novel formulations and delivery systems may enhance its therapeutic efficacy and reduce its toxicity. Additionally, the investigation of its pharmacokinetics and pharmacodynamics may provide valuable insights into its clinical application.
Méthodes De Synthèse
Geranylacetone can be synthesized through several methods, including the condensation of geranyl chloride with acetone, the reaction of geranyl acetate with sodium hydroxide, and the pyrolysis of geranyl acetate. The most commonly used method is the condensation of geranyl chloride with acetone, which yields (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne with a purity of over 95%.
Applications De Recherche Scientifique
Geranylacetone has been found to possess various biological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects. Several studies have shown that (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been reported to have a protective effect against oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant enzyme activity. In addition, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been found to inhibit the proliferation and induce apoptosis of cancer cells. Furthermore, (,5Z)-2,6-Dimethylocta-3,5-dien-2-olne has been shown to have a neuroprotective effect by reducing neuronal damage and improving cognitive function.
Propriétés
Numéro CAS |
18675-16-6 |
|---|---|
Nom du produit |
(,5Z)-2,6-Dimethylocta-3,5-dien-2-ol |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(5Z)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7- |
Clé InChI |
BOGURUDKGWMRHN-FFELTBSMSA-N |
SMILES isomérique |
CC/C(=C\C=C\C(C)(C)O)/C |
SMILES |
CCC(=CC=CC(C)(C)O)C |
SMILES canonique |
CCC(=CC=CC(C)(C)O)C |
Autres numéros CAS |
18675-16-6 18675-17-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



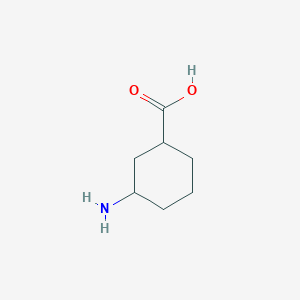
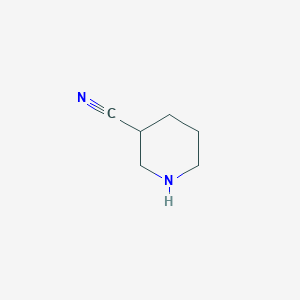
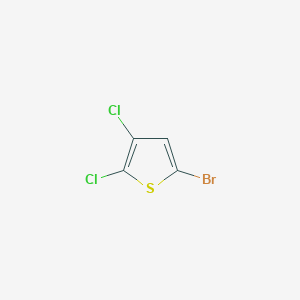
![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
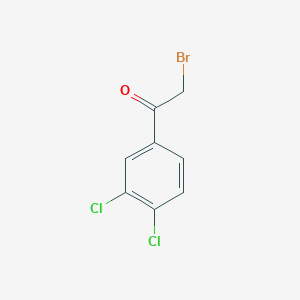
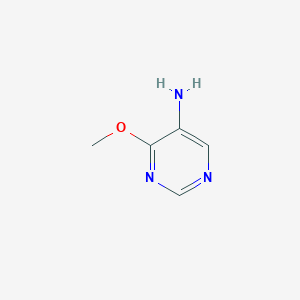
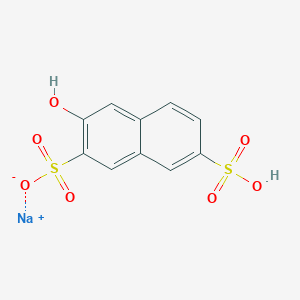
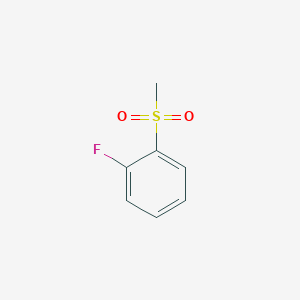
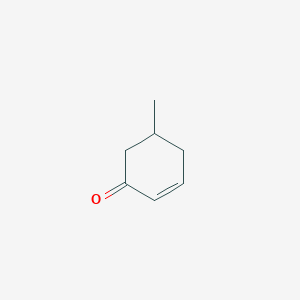
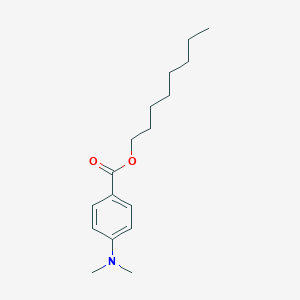
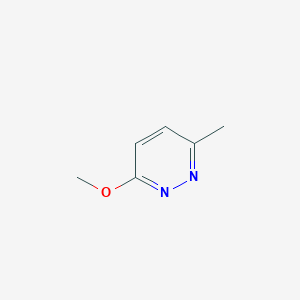
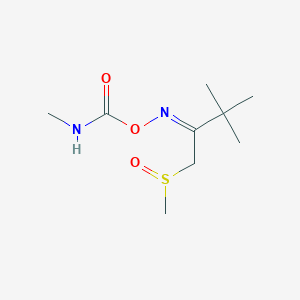
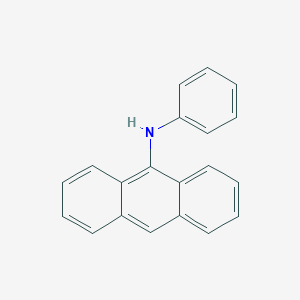
![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)